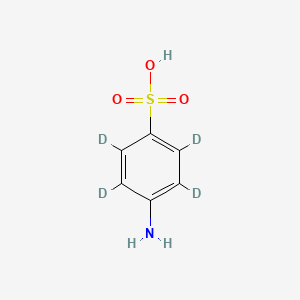

Sulfanilic Acid-d4

Cat. No. B587902

Key on ui cas rn:

1235219-21-2

M. Wt: 177.21

InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06127531

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

22

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

34.6

Name

4-aminobenzene-sulfonic acid

Name

sodium nitrite

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]C1C=C[C:9]2[C:4](=[CH:5][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:7][C:8]=2O)C=1.[OH-:17].[Na+:18].FC1N=C(F)C=C(F)[N:21]=1.C(=O)([O-])[O-].[Na+].[Na+].[OH2:34]>>[NH2:21][C:9]1[CH:8]=[CH:7][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:5][CH:4]=1.[N:1]([O-:34])=[O:17].[Na+:18] |f:1.2,4.5.6,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

22

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC(=CC(=N1)F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

42.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the mixture at 4-5

|

Outcomes

Product

[Compound]

|

Name

|

34.6

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

4-aminobenzene-sulfonic acid

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)S(=O)(=O)O

|

|

Name

|

sodium nitrite

|

|

Type

|

product

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06127531

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

22

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]C1C=C[C:9]2[C:4](=[CH:5][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:7][C:8]=2O)C=1.[OH-:17].[Na+:18].FC1N=C(F)C=C(F)[N:21]=1.C(=O)([O-])[O-].[Na+].[Na+].[OH2:34]>>[NH2:21][C:9]1[CH:8]=[CH:7][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:5][CH:4]=1.[N:1]([O-:34])=[O:17].[Na+:18] |f:1.2,4.5.6,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

22

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC(=CC(=N1)F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

42.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the mixture at 4-5

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)S(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06127531

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

22

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]C1C=C[C:9]2[C:4](=[CH:5][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:7][C:8]=2O)C=1.[OH-:17].[Na+:18].FC1N=C(F)C=C(F)[N:21]=1.C(=O)([O-])[O-].[Na+].[Na+].[OH2:34]>>[NH2:21][C:9]1[CH:8]=[CH:7][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:5][CH:4]=1.[N:1]([O-:34])=[O:17].[Na+:18] |f:1.2,4.5.6,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

22

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC(=CC(=N1)F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

42.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the mixture at 4-5

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)S(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |